4-oxo-4-(1H-pyrrol-2-yl)butanoic acid
Overview
Description
4-oxo-4-(1H-pyrrol-2-yl)butanoic acid is a chemical compound with the CAS Number: 71739-65-6 . It has a molecular weight of 167.16 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO3 . For more detailed structural information, it would be beneficial to refer to resources such as NMR, HPLC, LC-MS, UPLC & more .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(1H-pyrrol-2-yl)butanoic acid has been utilized in demonstrating the optical gating of nanofluidic devices based on synthetic ion channels. These channels' surfaces are decorated with photolabile hydrophobic molecules, removable by irradiation, leading to the creation of hydrophilic groups. This capability can be exploited in UV-light-triggered transport of ionic species through channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Supramolecular Synthons in Crystal Structures
The molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid has been extensively studied. The compound exhibits strong structure-directing hydrogen bonds, forming two-dimensional zig-zag sheets and three-dimensional supramolecular structures. Such structural insights are crucial for developing novel materials and understanding molecular interactions (Naveen et al., 2016).
Microwave-Assisted Synthesis for Biologically Active Species
Research has been conducted on the microwave-assisted synthesis of 4-oxo-2-butenoic acids, including this compound. These compounds are valuable as biologically active species and versatile intermediates for further derivatization, providing a broad range of applications in biological and chemical research (Uguen et al., 2021).
Formation of Supramolecular Hydrogels
This acid has been used in forming supramolecular hydrogels, demonstrating its role in molecular assembly and potential applications in drug delivery systems. These hydrogels, formed under various conditions, exhibit different speeds of drug molecule release, highlighting the substance's versatility (Wang et al., 2007).
Safety and Hazards
The safety information for 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) should be taken .
Properties
IUPAC Name |
4-oxo-4-(1H-pyrrol-2-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(3-4-8(11)12)6-2-1-5-9-6/h1-2,5,9H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFTTRPDRDPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293107 | |
Record name | 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71739-65-6 | |
Record name | NSC87229 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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